![molecular formula C18H22N2O5S2 B2764846 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946357-16-0](/img/structure/B2764846.png)

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

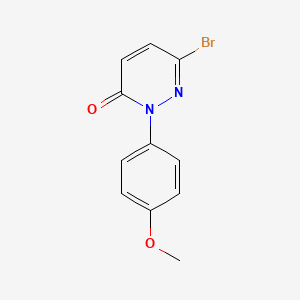

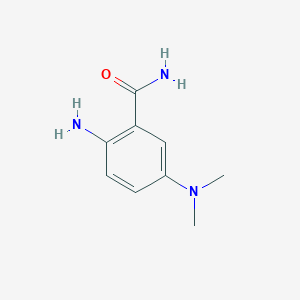

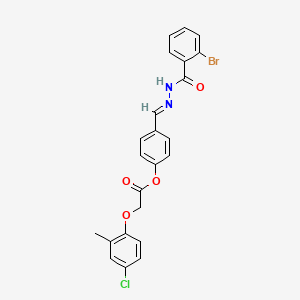

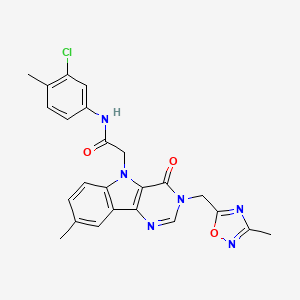

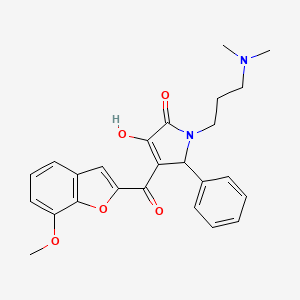

This compound is a sulfonamide derivative, which contains a morpholino group and a thiophene ring. Sulfonamides are a group of compounds known for their antibiotic properties . The morpholino group is a common feature in many bioactive molecules, including some drugs . Thiophene is a five-membered aromatic ring with one sulfur atom, and it’s often found in various pharmaceuticals and functional materials .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonamide group might make the compound more polar and increase its solubility in water .科学的研究の応用

Synthesis and Molecular Docking

The synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has been explored, revealing their potential as inhibitors against various enzymes and bacterial strains. These compounds demonstrated significant inhibition of lipoxygenase, moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, and showed promising antibacterial properties (M. Irshad et al., 2016). Another study focused on the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase, with in silico molecular docking results aligning with in vitro enzyme inhibition data (M. Abbasi et al., 2019).

Enzyme Inhibition and Antimicrobial Activity

A study on thioureido-substituted sulfonamides revealed their effectiveness as inhibitors of carbonic anhydrase isozymes, with significant potential in reducing elevated intraocular pressure in a rabbit model of glaucoma (F. Mincione et al., 2005). Additionally, aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII showed nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential therapeutic applications (C. Supuran et al., 2013).

Antioxidant and Anticancer Properties

Research on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives revealed moderate activity against butyrylcholinesterase and acetylcholinesterase but promising activity against lipoxygenase. These compounds also displayed proficient antimicrobial activities and were assessed for their therapeutic utility through hemolytic activity studies (M. Irshad et al., 2019).

Drug Design and Pharmacological Evaluation

A novel series of sulfonamides and carbamates based on 3-fluoro-4-morpholinoaniline showed good to potent antimicrobial activity, with molecular docking studies predicting their affinity and orientation at the active enzyme site, suggesting their significance as potent antifungal agents compared to carbamate derivatives (D. B. Janakiramudu et al., 2017).

将来の方向性

特性

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c21-27(22,15-1-2-17-18(11-15)25-9-8-24-17)19-12-16(14-3-10-26-13-14)20-4-6-23-7-5-20/h1-3,10-11,13,16,19H,4-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMOIZHPMDVLRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)

![3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2764773.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764774.png)

![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)

![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylformamide](/img/structure/B2764783.png)

![tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B2764784.png)